((2R,3S,5R)-5-(5-((R)-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
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Overview
Description
The compound ((2R,3S,5R)-5-(5-(®-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a tetrahydrofuran ring, a dihydropyrimidinone moiety, and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,5R)-5-(5-(®-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting with the preparation of the tetrahydrofuran ring and the dihydropyrimidinone moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods help in maintaining consistent reaction conditions and improving the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
((2R,3S,5R)-5-(5-(®-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, particularly in the presence of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the molecule .
Scientific Research Applications
((2R,3S,5R)-5-(5-(®-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which ((2R,3S,5R)-5-(5-(®-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ((2R,3S,5R)-5-(5-(®-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate include:
Methylcyclohexane: A simpler organic compound with a cyclohexane ring.
(-)-Carvone: A natural compound with a similar ring structure but different functional groups .
Uniqueness
The uniqueness of ((2R,3S,5R)-5-(5-(®-1,4-Oxathian-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate lies in its complex structure, which combines multiple functional groups and stereocenters. This complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H19N2O9PS |
---|---|
Molecular Weight |
410.34 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[5-[(2R)-1,4-oxathian-2-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N2O9PS/c16-8-3-11(24-9(8)5-23-25(19,20)21)15-4-7(12(17)14-13(15)18)10-6-26-2-1-22-10/h4,8-11,16H,1-3,5-6H2,(H,14,17,18)(H2,19,20,21)/t8-,9+,10-,11+/m0/s1 |
InChI Key |
ABEFHZPSTVFJDV-ZRUFSTJUSA-N |
Isomeric SMILES |
C1CSC[C@H](O1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
Canonical SMILES |
C1CSCC(O1)C2=CN(C(=O)NC2=O)C3CC(C(O3)COP(=O)(O)O)O |
Origin of Product |
United States |
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